molecular formula C19H17N3O4 B10989162 N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10989162
M. Wt: 351.4 g/mol
InChI Key: BQOGWDMOHVEIIC-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(1,3-benzodioxol-5-yl): This part of the compound contains a benzodioxole ring system, which consists of two fused benzene rings and an oxygen bridge. It imparts aromatic and electron-rich properties.

    3-(4-methoxyphenyl): This fragment includes a methoxy group attached to a phenyl ring. The methoxy group enhances lipophilicity and influences the compound’s pharmacokinetics.

    1-methyl-1H-pyrazole-5-carboxamide: Here, we have a pyrazole ring with a methyl group at position 1 and a carboxamide functional group at position 5. The carboxamide group can participate in hydrogen bonding and influence solubility.

Preparation Methods

The synthetic routes to prepare Compound X involve several steps. One common method is the hydrazine-directed C–H functionalization pathway . In this process, phenylhydrazines react with 1-alkynylcyclobutanols, leading to the formation of diverse 1H-indazoles. The reaction conditions are mild, making it suitable for industrial production.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction of the carboxamide group may yield an amine.

    Substitution: The phenyl ring can undergo substitution reactions (e.g., halogenation, alkylation).

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicine: It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).

    Chemistry: Researchers explore its reactivity and design new derivatives.

    Industry: It could serve as a precursor for drug development or materials synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific combination of structural features. Similar compounds include other pyrazoles, benzodioxoles, and phenyl derivatives.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-22-16(10-15(21-22)12-3-6-14(24-2)7-4-12)19(23)20-13-5-8-17-18(9-13)26-11-25-17/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

BQOGWDMOHVEIIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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